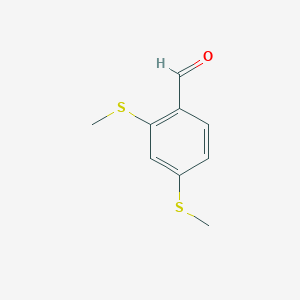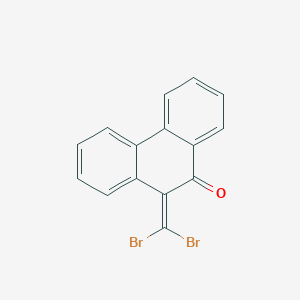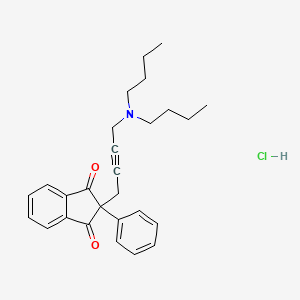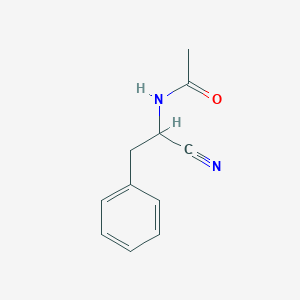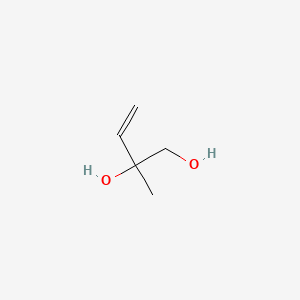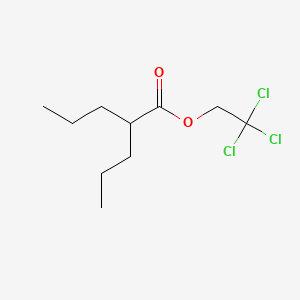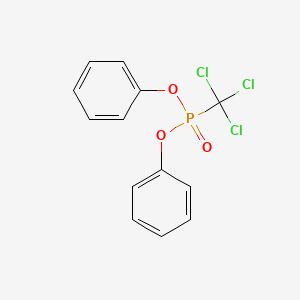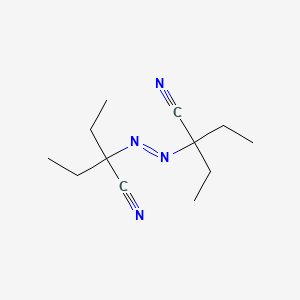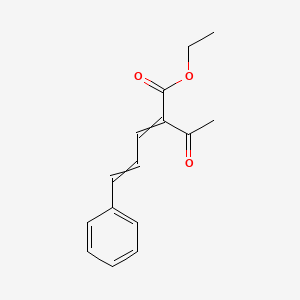
Circulin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Circulin B is a member of the cyclotide family of macrocyclic peptides. Cyclotides are mini-proteins derived from plants and are characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of their three disulfide bonds. This compound was first discovered due to its uterotonic and anti-HIV activity. It has also been reported to have activity against a range of Gram-positive and Gram-negative bacteria as well as fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: The traditional method for extracting cyclotides, including Circulin B, involves prolonged boiling of the plant material followed by butanol fractionation . due to the complex structure of cyclotides, chemical synthesis and recombinant microorganism-based methods provide limited yields. Therefore, in vitro production technologies independent of the natural source availability are being explored to facilitate commercial applications .
Industrial Production Methods: Production of biopharmaceutical peptides in plant cell cultures is a safe and commercially applicable alternative. This method can overcome challenges such as inconsistent supply due to geographical and climatic conditions and the unsustainability of extracting metabolites from non-native, rare, and endangered plants .
Chemical Reactions Analysis
Types of Reactions: Circulin B undergoes various types of reactions, including oxidation and reduction. The presence and location of cationic residues are crucial for its activity against Gram-negative bacteria .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents for forming disulfide bonds and reducing agents for breaking these bonds. The reaction conditions typically involve maintaining a specific pH and temperature to ensure the stability of the cyclotide structure .
Major Products Formed: The major products formed from the reactions involving this compound are typically other cyclotides with similar structures but varying biological activities. These products are often analyzed to understand the structure-activity relationships and to develop new therapeutic agents .
Scientific Research Applications
Circulin B has a wide range of scientific research applications. It is used in chemistry for studying the structure-activity relationships of cyclotides. In biology, it is used to understand the mechanisms of plant defense against pests and pathogens. In medicine, this compound is being explored for its potential as an antimicrobial agent against Gram-positive and Gram-negative bacteria as well as fungi .
Mechanism of Action
Circulin B exerts its effects by interacting with the membrane of bacterial cells. The hydrophobic patch on the surface of this compound allows it to bind to the phospholipid acyl-chains of the bacterial membrane, leading to membrane disruption and cell death . The molecular targets and pathways involved in this process include the bacterial cell membrane and the associated proteins that maintain membrane integrity .
Comparison with Similar Compounds
Circulin B is similar to other cyclotides such as Circulin A and Cyclopsychotride A. it differs from Circulin A in that it lacks a prominent surface-exposed tryptophan residue and has an extra hydrophobic residue in loop 6, which is implicated in cyclization . This difference in structure results in a markedly different profile of antimicrobial activity compared to Circulin A . Cyclopsychotride A, on the other hand, has a similar hydrophobic patch but differs in its amino acid composition and charge properties .
List of Similar Compounds:- Circulin A
- Cyclopsychotride A
- Tricyclon A
Properties
CAS No. |
20905-50-4 |
|---|---|
Molecular Formula |
C52H98N16O13 |
Molecular Weight |
1155.4 g/mol |
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide |
InChI |
InChI=1S/C52H98N16O13/c1-9-29(6)40-51(80)63-34(16-22-55)43(72)61-36(18-24-57)48(77)67-41(30(7)69)50(79)58-25-19-37(46(75)60-33(15-21-54)45(74)65-38(26-28(4)5)49(78)66-40)62-44(73)35(17-23-56)64-52(81)42(31(8)70)68-47(76)32(14-20-53)59-39(71)13-11-10-12-27(2)3/h27-38,40-42,69-70H,9-26,53-57H2,1-8H3,(H,58,79)(H,59,71)(H,60,75)(H,61,72)(H,62,73)(H,63,80)(H,64,81)(H,65,74)(H,66,78)(H,67,77)(H,68,76)/t29-,30+,31+,32-,33-,34-,35-,36-,37-,38+,40-,41-,42-/m0/s1 |
InChI Key |
DRHFCEIZVVAMEH-GZQYODANSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)[C@@H](C)O)CCN)CCN |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)CCCCC(C)C)C(C)O)CCN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


